1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUGYAWIKPZYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. This regioselective synthesis allows for the formation of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl groups on the pyrazole ring can be functionalized through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrazoles: Formed through nucleophilic substitution of the bromophenyl group.
Scientific Research Applications
Medicinal Applications
The pyrazole structure is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Research has shown that derivatives of pyrazole can exhibit potent therapeutic effects:
- Anti-inflammatory and Antioxidant Properties : Studies indicate that pyrazole derivatives can inhibit inflammatory pathways and possess antioxidant capabilities. For instance, docking studies have shown that certain pyrazoles effectively bind to targets involved in inflammation, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity : Pyrazole compounds have been investigated for their ability to induce apoptosis in cancer cells. Specific derivatives have shown promise in targeting cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Effects : The compound's structure allows it to interact with microbial enzymes, making it effective against various bacterial strains. Research has documented the synthesis of pyrazole derivatives with enhanced activity against resistant bacterial strains .
Agricultural Applications
Pyrazoles are also being explored for their use in agriculture as pesticide and herbicide agents:
- Pesticidal Activity : Certain pyrazole derivatives have demonstrated effectiveness in controlling pests by disrupting their metabolic processes. These compounds can act on insect neurotransmitter systems, leading to paralysis or death of the target species .
- Herbicidal Properties : Research has indicated that pyrazole-based herbicides can inhibit specific enzyme pathways in plants, providing a means to control unwanted vegetation without harming crops. This selective action is crucial for sustainable agricultural practices .
Material Science Applications
In addition to biological applications, 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole shows promise in material science:
- Nonlinear Optical Properties : Pyrazoles exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonic devices. Their ability to undergo electron transfer upon light exposure allows for potential use in optical limiters and light amplification systems .
- Electroluminescent Materials : The compound's structure facilitates charge transport and light emission when incorporated into organic light-emitting diodes (OLEDs). Studies have reported enhanced performance in devices utilizing pyrazole derivatives as emissive layers .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrazole derivatives on human cancer cell lines. The results indicated that specific compounds induced significant cytotoxicity and apoptosis through the activation of caspase pathways. The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies .
Case Study 2: Agricultural Application
Research focused on the synthesis of novel pyrazole-based herbicides demonstrated their efficacy against common agricultural weeds. The study outlined the mechanism of action involving inhibition of key enzymes in the biosynthetic pathway of essential plant hormones, leading to controlled growth inhibition .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Pyrazole Derivative A | Anti-inflammatory | 10 | |
| Pyrazole Derivative B | Antimicrobial | 5 |
Table 2: Agricultural Efficacy of Pyrazole Herbicides
Mechanism of Action
The mechanism of action of 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Nitro Group Placement : Nitro on the ethyl side chain (target compound) vs. the pyrazole ring () alters electron distribution. Side-chain nitro groups may reduce steric hindrance and improve metabolic stability compared to ring-bound nitro groups.
- Bioactivity : While the target compound’s activity is undocumented, chalcones with 3-bromophenyl groups (e.g., compound 3 in ) exhibit cytotoxic effects, suggesting the bromophenyl moiety may contribute to anticancer activity.
Biological Activity
1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C11H11BrN2
- Molecular Weight : 251.12 g/mol
- CAS Number : 294877-29-5
Pharmacological Activities
The biological activities of pyrazole derivatives, including this compound, encompass a wide range of therapeutic effects:
- Anti-inflammatory Activity : Pyrazole compounds have been noted for their anti-inflammatory properties. A study indicated that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly at micromolar concentrations .
- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound demonstrated effectiveness against E. coli and S. aureus .
- Antitumor Effects : Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that specific compounds could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Modulation of Cell Signaling Pathways : Pyrazoles may interfere with various signaling pathways involved in inflammation and cancer progression, including the NF-kB pathway .
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives:
Q & A
Q. What synthetic strategies are employed to prepare 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Core Pyrazole Formation : The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions .
- Nitroethyl Introduction : A Michael addition or nucleophilic substitution may attach the 2-nitroethyl group to the pyrazole nitrogen. For example, nitroalkanes can react with brominated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- 3-Bromophenyl Functionalization : Suzuki-Miyaura coupling or Ullmann-type reactions are used to introduce the 3-bromophenyl moiety, often requiring palladium catalysts and optimized temperatures (60–100°C) .
- Optimization : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalysts (e.g., CuCN·LiCl for regioselectivity) are critical for yield improvement .
Q. What spectroscopic and crystallographic techniques are prioritized for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C5, nitroethyl chain conformation). Aromatic protons on the 3-bromophenyl group show distinct splitting patterns .
- X-Ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 352.1 g/mol) and nitro group fragmentation patterns .
Q. How does the nitroethyl substituent influence the compound’s reactivity in further derivatization?
Methodological Answer: The 2-nitroethyl group:
- Reduction Potential : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Electrophilic Reactivity : The nitro group deactivates the ethyl chain, directing electrophilic substitutions (e.g., bromination) to the para position of the 3-bromophenyl ring .
- Steric Effects : The nitroethyl chain may hinder access to the pyrazole nitrogen, necessitating bulky base catalysts (e.g., DBU) for alkylation .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole alkylation be addressed?
Methodological Answer:
- Directed Metalation : Use Bu₂Mg in toluene to selectively deprotonate the pyrazole N-adjacent position, followed by quenching with electrophiles (e.g., bromoethylnitro compounds) .
- Computational Guidance : DFT calculations predict transition-state energies to favor alkylation at the less sterically hindered nitrogen .
- Protection/Deprotection : Temporary protection of the nitro group (e.g., Boc) prevents undesired side reactions during alkylation .
Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential, and how are conflicting cytotoxicity results resolved?
Methodological Answer:
- Cell Viability Assays : Presto Blue™ or MTT assays on MCF-7 (breast cancer) and HEK293 (normal cell) lines quantify IC₅₀ values. Dose-response curves (0.1–100 μM) identify selective toxicity .
- Contradiction Analysis : Discrepancies in IC₅₀ may arise from assay sensitivity (e.g., Presto Blue™ vs. trypan exclusion). Validate via parallel apoptosis markers (Annexin V/PI staining) .
- Mechanistic Studies : ROS generation assays and mitochondrial membrane potential (JC-1 dye) tests clarify whether cytotoxicity is oxidative stress-dependent .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or tubulin. The 3-bromophenyl group may occupy hydrophobic pockets, while the nitroethyl chain stabilizes via H-bonding .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with enhanced potency .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical residues (e.g., Lys216 in EGFR) for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
